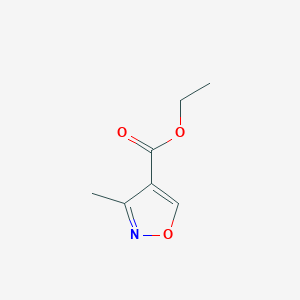

Ethyl 3-methylisoxazole-4-carboxylate

Übersicht

Beschreibung

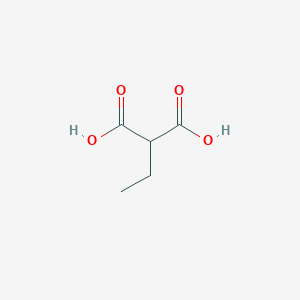

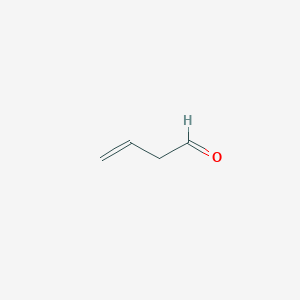

Ethyl 3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl group attached to the carboxylate indicates that it is an ester. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of ethyl 3-methylisoxazole-4-carboxylate derivatives has been explored through various methods. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, has been synthesized using lateral lithiation, which occurs cleanly at the C-5 methyl group with a directing group, leading to the formation of functionalized isoxazole derivatives . Another related compound, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, has been synthesized via regioselective acylation and alkylation, demonstrating the versatility of pyrazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of related isoxazole and pyrazole derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined by X-ray diffraction and further investigated using density functional theory (DFT) . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Ethyl 3-methylisoxazole-4-carboxylate and its derivatives undergo various chemical reactions. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation has been used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-methylisoxazole-4-carboxylate derivatives are influenced by their molecular structure. Theoretical calculations, such as those performed for ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, provide insights into geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . The crystallographic analysis of related compounds provides valuable information on their density, molecular weight, and potential for intermolecular interactions, which can affect their physical properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Agent Development

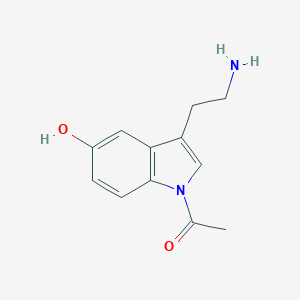

The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid exhibits unusual behavior during deamination, which has led to the development of ethyl ester of 3-methylisoxazole-4-carboxylic acid as a lead compound for new immunomodulatory agents (Ryng & Szostak, 2009).

Biomimetic Synthesis

An efficient synthesis process for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate has been developed, which is a starting material for the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Chiral Oxazole Synthesis

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been utilized in synthesizing chiral 2-aminoalkyloxazole-4-carboxylate esters, a process that maintains good overall yields and minimal racemization (Cox et al., 2003).

Isoxazole-Oxazole Ring Transformation

A base-catalysed isoxazole-oxazole ring transformation has been achieved, converting ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid (Doleschall & Seres, 1988).

Biological Activity Exploration

A series of 3-aryl-4-arylamine methyl isoxazole derivatives synthesized from ethyl 3-arylisoxazole-4-carboxylate have shown good inhibitory effects against aphids and armyworms, highlighting its potential in pest control (Li et al., 2020).

Chemical Corrosion Inhibition

Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a derivative, has been investigated for its corrosion inhibition properties on mild steel, exhibiting high efficiency and potential for industrial applications (Dohare et al., 2017).

Safety And Hazards

Ethyl 3-methylisoxazole-4-carboxylate is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Zukünftige Richtungen

The future directions for Ethyl 3-methylisoxazole-4-carboxylate and similar compounds lie in the development of new eco-friendly synthetic strategies . Given the significance of isoxazole in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Eigenschaften

IUPAC Name |

ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHICNMVQOWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312161 | |

| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methylisoxazole-4-carboxylate | |

CAS RN |

20328-15-8 | |

| Record name | 20328-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.